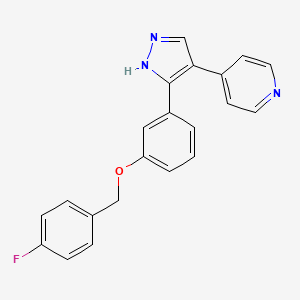

LolCDE-IN-1

Description

BenchChem offers high-quality LolCDE-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LolCDE-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZHPYAAJMOOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and initial characterization of LolCDE-IN-1

An in-depth technical guide on the discovery and initial characterization of the first small-molecule inhibitors of the LolCDE complex, a novel and essential target in Gram-negative bacteria.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a significant challenge to global health, necessitating the discovery of novel antibacterial agents that act on new targets.[1] The outer membrane of these bacteria is a formidable barrier, and its biogenesis is crucial for their survival.[1][2] A key process in the assembly of the outer membrane is the transport of lipoproteins from the inner membrane, a pathway mediated by the Lol (Localization of lipoproteins) system.[2] The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, is the essential engine of this pathway, responsible for extracting lipoproteins and transferring them to the periplasmic chaperone LolA.[3][4][5] Its essentiality and absence in Gram-positive bacteria and eukaryotes make it an attractive target for new antibiotics.[3]

This document details the discovery and initial characterization of the first-in-class small-molecule inhibitors of the LolCDE complex. These pioneering compounds, including pyridineimidazoles and pyrrolopyrimidinediones, were identified through high-throughput phenotypic screening and validated through a combination of genetic and biochemical approaches. They represent a new chemical class of antibacterials and serve as critical tools for probing the function of the Lol pathway.

Discovery via Phenotypic Screening

The first inhibitors of LolCDE were discovered through high-throughput phenotypic screens designed to identify compounds that inhibit the growth of Escherichia coli.[2][3] One screening campaign utilized an efflux-deficient E. coli strain (ΔtolC) to increase sensitivity to potential inhibitors.[3] This led to the identification of a novel pyridineimidazole compound.[3] Another successful approach screened for compounds that not only inhibited growth but also specifically induced the σE extracytoplasmic stress response, a known indicator of disruptions in outer membrane biogenesis.[2] This strategy identified a distinct pyrrolopyrimidinedione compound, termed G0507.[2]

Target Identification and Validation

The molecular target of these novel inhibitors was confirmed as the LolCDE complex through two primary lines of evidence: resistance mutation mapping and biochemical transport assays.[3]

-

Resistance Mutations : E. coli mutants resistant to the pyridineimidazole and G0507 compounds were selected and subjected to whole-genome sequencing.[2][3] The results consistently revealed single amino acid substitutions in the genes encoding components of the LolCDE complex, specifically lolC, lolD, or lolE.[2][3] These mutations were absent in the parent strains, providing strong genetic evidence that LolCDE is the direct target.[3]

-

Biochemical Confirmation : The inhibitors were tested for their ability to block the function of LolCDE directly. An in vitro assay using E. coli spheroplasts (which retain the inner membrane but lack the outer membrane) demonstrated that the compounds inhibited the LolA-dependent release of the lipoprotein Lpp from the inner membrane.[3] This directly confirmed that the inhibitors disrupt the first crucial step of the Lol transport pathway catalyzed by LolCDE.[3]

Quantitative Data

In Vitro Antibacterial Activity

The pyridineimidazole compounds demonstrated potent activity against efflux-deficient strains of E. coli. The deletion of the major lipoprotein Lpp resulted in a significant increase in the Minimum Inhibitory Concentration (MIC), consistent with the compound's mode of action disrupting lipoprotein transport.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyridineimidazole Compound 2

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli ΔtolC | 0.25 - 0.5 |

| E. coli ΔtolC Δlpp | > 8 |

Data sourced from McLeod et al. (2015).[3]

A separate study on the pyrrolopyrimidinedione G0507 also showed potent inhibition of E. coli growth.

Table 2: Activity of Pyrrolopyrimidinedione G0507

| Assay Type | Value |

|---|---|

| E. coli ΔtolC growth inhibition (MIC) | 0.8 µM |

Data sourced from a 2018 study on G0507.[2]

Resistance-Conferring Mutations

Whole-genome sequencing of resistant mutants identified specific amino acid changes in LolC and LolE.

Table 3: Representative Mutations Conferring Resistance to LolCDE Inhibitors

| Gene | Amino Acid Substitution |

|---|---|

| lolC | Q258K |

| lolE | Multiple substitutions identified |

Data sourced from multiple studies.[2][3]

Biochemical Activity

The inhibitor G0507 was found to bind directly to the LolCDE complex and, interestingly, stimulate its ATPase activity. However, in a mutant complex (LolC-Q258K-DE) that confers high-level resistance, this stimulatory effect was abolished.[2]

Table 4: Effect of G0507 on LolCDE ATPase Activity

| LolCDE Variant | G0507 Concentration | ATPase Activity Change |

|---|---|---|

| Wild-Type | 0.8 µM | Stimulated |

| Wild-Type | 3.2 µM | Stimulated |

| LolC-Q258K-DE | 0.8 µM | No stimulation |

| LolC-Q258K-DE | 3.2 µM | No stimulation |

Data sourced from a 2018 study on G0507.[2]

Mechanism of Action

The collective genetic and biochemical data support a mechanism where these inhibitors bind to the LolCDE complex, disrupting its function and blocking the release of lipoproteins from the inner membrane.[3] This leads to the accumulation of mature lipoproteins in the inner membrane, disrupting the biogenesis of the outer membrane and ultimately causing cell death.[2][3] The accumulation of mislocalized lipoproteins, particularly Lpp, is known to be toxic.[3]

Experimental Protocols

High-Throughput Phenotypic Screening

-

Strain : An E. coli MG1655 strain with a deletion in the tolC gene (encoding a major efflux pump) was used to increase compound sensitivity.[3]

-

Assay : A collection of small molecules was screened for inhibition of bacterial growth in a multi-well plate format.

-

Secondary Assay (for G0507) : Hits from the primary screen were further tested for their ability to induce the σE stress response using a ΔtolC strain harboring an rpoHP3-lacZ reporter fusion.[2]

Resistance Mutant Selection and Whole-Genome Sequencing

-

Selection : The E. coli ΔtolC strain was plated on agar containing the inhibitor at concentrations above its MIC.[3]

-

Isolation : Colonies that grew were isolated and confirmed to have stable resistance.[3]

-

Sequencing : The entire genomes of multiple resistant isolates were sequenced using the Illumina platform.[3]

-

Analysis : Genomes were compared to the parental strain to identify mutations, which were consistently found in lolC, lolD, or lolE.[2][3]

Spheroplast Lipoprotein Release Assay

-

Spheroplast Preparation : E. coli cells were treated to remove the outer membrane, yielding spheroplasts that contain the intact inner membrane with embedded LolCDE.[3]

-

Assay Conditions : Spheroplasts were incubated with purified, His-tagged LolA protein in the presence or absence of the inhibitor compound.[3]

-

Detection : The reaction mixture was centrifuged to pellet the spheroplasts. The supernatant, containing any released lipoprotein bound to LolA, was analyzed by immunoblotting to detect the lipoprotein (e.g., Lpp).[3]

-

Result : The inhibitors were shown to prevent the appearance of Lpp in the supernatant, indicating a block in its release from the inner membrane.[3]

LolCDE ATPase Activity Assay

-

Protein Purification : Wild-type and mutant LolCDE complexes were purified.[2]

-

Assay : The ATPase activity of the purified LolCDE (e.g., at 10 nM) was measured in the presence of varying concentrations of the inhibitor (e.g., 0.8 µM and 3.2 µM G0507).[2]

-

Measurement : ATP hydrolysis was quantified, typically by measuring the release of inorganic phosphate.

-

Result : G0507 stimulated ATPase activity in the wild-type complex but not in a resistance-conferring mutant complex.[2]

Conclusion

The discovery of the first small-molecule inhibitors of LolCDE marked a significant advancement in the search for new antibiotics against Gram-negative pathogens. Through systematic phenotypic screening, followed by rigorous genetic and biochemical validation, these compounds were unequivocally shown to target the essential lipoprotein transporter LolCDE. They function by blocking the release of lipoproteins from the inner membrane, leading to a fatal disruption of outer membrane biogenesis. These pioneering molecules not only validate LolCDE as a druggable antibacterial target but also provide invaluable chemical probes to further explore the biology of the Lol pathway, paving the way for the development of a new class of therapeutics.

References

- 1. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

LolCDE: A Promising Novel Target for Antibiotics Against Gram-Negative Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, creating an urgent need for novel antibiotics with new mechanisms of action. The Localization of lipoprotein (Lol) pathway, essential for the viability of Gram-negative bacteria, presents a compelling and largely unexploited target for antibiotic development. This technical guide focuses on the core of this pathway: the LolCDE complex, an inner membrane ATP-binding cassette (ABC) transporter responsible for the crucial first step of trafficking lipoproteins to the outer membrane. Inhibition of LolCDE disrupts outer membrane biogenesis, leading to cell death, making it an attractive target for new antibacterial agents.

Introduction to the Lol Pathway and the Role of LolCDE

In Gram-negative bacteria, the outer membrane serves as a formidable barrier, contributing to their intrinsic resistance to many antibiotics.[1] This membrane is dynamically maintained through the transport of essential components, including lipoproteins, from the inner membrane. The Lol pathway is the primary route for this transport.[2]

The Lol pathway is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE.[3] The process begins at the inner membrane with the LolCDE complex. This complex recognizes and extracts lipoproteins destined for the outer membrane.[3][4] The energy for this extraction is provided by the hydrolysis of ATP by the LolD subunit.[3][4] Once released, the lipoprotein is transferred to the periplasmic chaperone, LolA, which then shuttles it across the periplasm to the outer membrane receptor, LolB.[2][5] LolB then facilitates the insertion of the lipoprotein into the outer membrane.[3] Given its critical and initiatory role, the LolCDE complex is a prime target for therapeutic intervention.[6][7]

Structure and Function of the LolCDE Complex

The LolCDE complex is a hetero-pentameric ABC transporter.[8] It consists of two transmembrane domains, LolC and LolE, and two cytoplasmic ATPase subunits, LolD.[8][9] Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for LolCDE's function, capturing the complex in multiple conformational states (apo, lipoprotein-bound, and nucleotide-bound).[3][10]

The transmembrane subunits, LolC and LolE, form a V-shaped cavity that opens towards the periplasm, creating a binding site for the acyl chains of lipoproteins.[3] The specificity for outer membrane-destined lipoproteins is determined by the amino acid sequence of the lipoprotein's N-terminus.[11] The ATPase subunits, LolD, are located in the cytoplasm and power the transport cycle. The binding and hydrolysis of ATP by LolD induce conformational changes in the transmembrane domains, leading to the extraction of the lipoprotein from the inner membrane and its subsequent transfer to LolA.[3][4][7]

LolCDE as an Antibiotic Target

The essentiality of the LolCDE complex for the viability of many Gram-negative pathogens, coupled with its absence in eukaryotes, makes it an ideal target for novel antibiotics.[2] Several small molecule inhibitors of LolCDE have been discovered, demonstrating the tractability of this target.[6][12] These inhibitors typically bind to the transmembrane domains, interfering with lipoprotein recognition or the conformational changes required for transport.[13]

Known Inhibitors of LolCDE

A number of compounds have been identified that inhibit the LolCDE complex, leading to bacterial cell death. These include pyridineimidazole derivatives, the pyrrolopyrimidinedione G0507, and the recently identified lolamicin.[6][12][13] These compounds have shown potent activity against a range of Gram-negative pathogens, including multidrug-resistant strains.[13][14]

dot

Caption: Overview of known LolCDE inhibitors and their mechanism of action.

Quantitative Data on LolCDE Inhibitors

The following tables summarize the in vitro activity of known LolCDE inhibitors against various Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyridineimidazole Compound 2

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli ΔtolC | 0.25 |

| Klebsiella pneumoniae ATCC 43816 | 1 |

| Enterobacter cloacae ATCC 13047 | 2 |

| Pseudomonas aeruginosa PAO1 | >64 |

Data sourced from McLeod et al., 2015.[6]

Table 2: Minimum Inhibitory Concentrations (MICs) of G0507

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli MG1655 ΔtolC | 0.8 |

| Escherichia coli clinical isolates (n=5) | 0.8 - 3.2 |

| Klebsiella pneumoniae (n=3) | 3.2 - 6.4 |

| Enterobacter spp. (n=3) | 1.6 - 3.2 |

Data sourced from Nickerson et al., 2018.[12]

Table 3: In Vitro Activity of Lolamicin

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (n=50) | 1 | 2 |

| Klebsiella pneumoniae (n=50) | 2 | 4 |

| Enterobacter cloacae complex (n=25) | 1 | 2 |

Data represents activity against a panel of multidrug-resistant clinical isolates. Sourced from Munoz et al., 2023.[14]

Experimental Protocols

Detailed methodologies are crucial for the study of LolCDE and the evaluation of its inhibitors.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the LolCDE complex, which is essential for its function. The release of inorganic phosphate (Pi) is quantified colorimetrically.

Protocol:

-

Purify and reconstitute the LolCDE complex into nanodiscs or liposomes.[3][15]

-

Incubate the reconstituted LolCDE (e.g., 0.2 µM) with varying concentrations of the test inhibitor for a defined period (e.g., 10 minutes) at room temperature.[3]

-

Initiate the reaction by adding ATP (e.g., 2 mM) and MgCl2 (e.g., 2 mM).[3]

-

Incubate the reaction mixture for a specific time (e.g., 15 minutes) at room temperature.[3]

-

Stop the reaction and measure the amount of released phosphate using a malachite green-based colorimetric assay.[3]

-

Determine the ATPase activity by comparing the absorbance to a phosphate standard curve.

dot

Caption: Workflow for the LolCDE ATPase activity assay.

Lipoprotein Release Assay from Spheroplasts

This assay directly measures the ability of LolCDE to release lipoproteins from the inner membrane to the periplasmic chaperone LolA.

Protocol:

-

Prepare spheroplasts from an appropriate E. coli strain (e.g., ΔtolC).[6]

-

Incubate the spheroplasts with the test compound or DMSO (vehicle control) for a specified time.[5]

-

Add purified His-tagged LolA to the spheroplast suspension and incubate to allow for lipoprotein transfer.[5]

-

Separate the spheroplasts from the supernatant containing released LolA-lipoprotein complexes by centrifugation.

-

Analyze the supernatant by SDS-PAGE and immunoblotting using antibodies against a specific outer membrane lipoprotein (e.g., Lpp) to detect the amount of released lipoprotein.[5]

dot

Caption: Workflow for the lipoprotein release assay from spheroplasts.

In Vitro Lipoprotein Transfer Assay

This assay reconstitutes the initial steps of the Lol pathway in vitro to monitor the transfer of a lipoprotein from LolCDE to LolA.

Protocol:

-

Purify and reconstitute LolCDE into nanodiscs.

-

Prepare a purified, labeled lipoprotein substrate (e.g., fluorescently labeled or radiolabeled).

-

Incubate the reconstituted LolCDE with the labeled lipoprotein to form the LolCDE-lipoprotein complex.

-

Add the test inhibitor and incubate.

-

Initiate the transfer reaction by adding purified LolA.

-

Monitor the transfer of the labeled lipoprotein from LolCDE to LolA over time using techniques such as Förster Resonance Energy Transfer (FRET) or by separating the complexes using native gel electrophoresis followed by detection of the label.

Signaling Pathways and Logical Relationships

The inhibition of LolCDE triggers a cascade of events that ultimately leads to bacterial cell death. The immediate consequence is the accumulation of unprocessed lipoproteins in the inner membrane.[12] This disruption of outer membrane biogenesis induces an envelope stress response, which can be monitored by reporter assays.[12][16]

dot

Caption: Signaling pathway illustrating the effects of LolCDE inhibition.

Future Directions and Conclusion

Targeting the LolCDE complex represents a promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative bacteria. The discovery of potent inhibitors like lolamicin, which exhibits a narrow spectrum of activity against pathogenic bacteria while sparing the host microbiome, highlights the potential of this approach.[13][14]

Future research should focus on:

-

Structure-based drug design: Leveraging the available cryo-EM structures of LolCDE to design more potent and selective inhibitors.[3][10]

-

Understanding resistance mechanisms: Investigating potential resistance mutations in LolC, LolD, or LolE that may arise in response to LolCDE inhibitors.[12]

-

Expanding the chemical space: High-throughput screening of diverse chemical libraries to identify new scaffolds that inhibit LolCDE.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liao lab reveals how bacterial lipoproteins are transported by the ATP-binding cassette (ABC) transporter LolCDE | Cell Biology [cellbio.hms.harvard.edu]

- 8. PDBe Connect Pages [ebi.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]

- 15. researchgate.net [researchgate.net]

- 16. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lol Pathway in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Localization of Lipoprotein (Lol) pathway, an essential transport system in Gram-negative bacteria. Understanding this pathway is critical for developing novel antimicrobial agents against multidrug-resistant pathogens.

Introduction: The Crucial Role of the Lol Pathway

Gram-negative bacteria are characterized by an outer membrane (OM) that acts as a formidable barrier against many antibiotics.[1] The integrity and function of this membrane are heavily dependent on lipoproteins, which are anchored to its inner leaflet.[2] The Lol pathway is the primary mechanism responsible for transporting these lipoproteins from the inner membrane (IM), where they are synthesized and matured, to the OM.[3] This system is essential for bacterial viability, making its components attractive targets for new antibiotic development.[4][5] Disruption of the Lol pathway leads to severe defects in the OM, ultimately resulting in cell death.[4]

Core Components of the Lol Pathway

The Lol system is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE.[6] These proteins work in a coordinated fashion to ensure the efficient and accurate trafficking of lipoproteins.

-

LolCDE Complex: This is an ATP-binding cassette (ABC) transporter located in the inner membrane.[7] It is composed of two transmembrane proteins, LolC and LolE, and a homodimer of the cytoplasmic ATPase, LolD.[7][8] The LolCDE complex is responsible for recognizing and extracting OM-destined lipoproteins from the inner membrane, a process fueled by ATP hydrolysis.[2][7]

-

LolA: A soluble periplasmic chaperone protein that receives lipoproteins from the LolCDE complex.[9][10] Its primary function is to shield the hydrophobic acyl chains of the lipoproteins from the aqueous environment of the periplasm as it shuttles them to the outer membrane.[1][9] The structure of LolA includes a hydrophobic cavity that binds the lipid moiety of the lipoprotein and is covered by an alpha-helical lid.[10][11]

-

LolB: An outer membrane-anchored lipoprotein that acts as a receptor for the LolA-lipoprotein complex.[9][11] It facilitates the final step of the pathway: the transfer and insertion of the lipoprotein into the inner leaflet of the outer membrane.[1][3]

The Lipoprotein Transport Mechanism

The transport of lipoproteins via the Lol pathway is a stepwise process that begins after the lipoprotein has been fully matured in the inner membrane.

-

Recognition and Extraction: The LolCDE complex recognizes lipoproteins destined for the outer membrane. This recognition is based on a sorting signal within the lipoprotein's sequence.[11] Upon binding, the ATPase activity of LolD provides the energy to extract the lipoprotein from the inner membrane.[2]

-

Transfer to LolA: The extracted lipoprotein is then transferred to the periplasmic chaperone, LolA.[12] This transfer is thought to occur in a "mouth-to-mouth" fashion, where the hydrophobic cavities of LolC and LolA align to facilitate the direct handoff of the lipoprotein's lipid chains.[13]

-

Periplasmic Trafficking: The newly formed LolA-lipoprotein complex diffuses across the periplasm towards the outer membrane.[14]

-

Insertion into the Outer Membrane: At the outer membrane, the LolA-lipoprotein complex interacts with the LolB receptor.[11] In a process that is not yet fully understood but is thought to be energy-independent, the lipoprotein is transferred from LolA to LolB and subsequently inserted into the outer membrane.[11]

Quantitative Analysis of the Lol Pathway

While extensive quantitative data on the Lol pathway is still an active area of research, some key parameters have been determined. The following tables summarize available data.

Table 1: Properties of E. coli Lol Proteins

| Protein | Location | Size (kDa) | Essentiality |

| LolA | Periplasm | ~20 | Yes |

| LolB | Outer Membrane | ~27 | Yes |

| LolC | Inner Membrane | ~39 | Yes |

| LolD | Cytoplasm (IM-associated) | ~44 | Yes |

| LolE | Inner Membrane | ~28 | Yes |

Table 2: Reported Binding Affinities and Kinetic Parameters Note: In vitro measurements of binding affinities can vary based on experimental conditions. The absence of a value indicates that it is not readily available in the cited literature.

| Interacting Molecules | Method | Dissociation Constant (KD) | Notes |

| LolA - Lipoprotein | Various | Micromolar range (estimated) | The interaction is transient, making precise KD measurement challenging.[15] |

| LolA - LolC | Surface Plasmon Resonance | ~1.5 µM | This interaction is crucial for the recruitment of LolA to the LolCDE complex. |

| LolA - LolB | In vitro binding assays | Not determined | The transfer is rapid and directional, suggesting a specific but transient interaction.[16] |

Key Experimental Protocols

Studying the Lol pathway involves a variety of biochemical and genetic techniques. Below are outlines of key experimental protocols.

In Vitro Reconstitution of Lipoprotein Transport

This assay is fundamental to studying the individual steps of the Lol pathway.

-

Preparation of Components:

-

Purify LolA, LolB, and the LolCDE complex using affinity chromatography.

-

Prepare proteoliposomes by reconstituting purified LolCDE into liposomes made from E. coli polar lipids.[13]

-

Synthesize or purify a model lipoprotein (e.g., Pal) that can be labeled (e.g., radioactively or with a fluorescent tag).

-

-

Lipoprotein Release Assay:

-

Incubate the LolCDE-proteoliposomes with the labeled lipoprotein to allow for its insertion into the liposome membrane.

-

Add purified LolA and ATP to the mixture.

-

Monitor the release of the lipoprotein from the proteoliposomes into a soluble complex with LolA over time. This can be assessed by separating the proteoliposomes from the soluble fraction by centrifugation and measuring the amount of labeled lipoprotein in the supernatant.[16]

-

-

Lipoprotein Transfer Assay:

-

Prepare outer membrane vesicles (OMVs) containing LolB or reconstitute purified LolB into liposomes.

-

Incubate the pre-formed LolA-lipoprotein complex with the LolB-containing vesicles.

-

Monitor the transfer of the labeled lipoprotein from LolA to the LolB-containing vesicles. This can be measured by separating the vesicles from the soluble fraction and quantifying the amount of labeled lipoprotein associated with the vesicles.[9]

-

Spheroplast-Based Lipoprotein Release Assay

This method uses spheroplasts (bacterial cells with their outer membrane removed) to study the release of lipoproteins from the inner membrane.

-

Spheroplast Preparation: Treat E. coli cells with lysozyme and EDTA in an osmotically stabilizing buffer to remove the cell wall and outer membrane.

-

Labeling: Pulse-label the spheroplasts with a radioactive amino acid (e.g., [35S]methionine) to label newly synthesized proteins, including lipoproteins.

-

Release Reaction: Incubate the labeled spheroplasts with purified LolA and ATP.

-

Analysis: Separate the spheroplasts from the supernatant by centrifugation. Analyze the supernatant for the presence of the labeled lipoprotein in a complex with LolA, typically by immunoprecipitation followed by SDS-PAGE and autoradiography.[17]

The Lol Pathway as a Drug Target

The essential nature of the Lol pathway in a wide range of Gram-negative bacteria makes it a highly promising target for the development of new antibiotics.[4][18] Inhibiting any of the core components of this system can disrupt outer membrane biogenesis and lead to bacterial cell death.

Several small molecule inhibitors targeting the LolCDE complex have been identified.[1][17] For example, the pyridine-imidazole compound "compound 2" has been shown to inhibit the function of LolCDE.[1] More recently, a novel antibiotic named lolamicin has been developed that targets the LolCDE transporter.[19] Lolamicin has demonstrated efficacy in animal models of infection and exhibits selective activity against Gram-negative pathogens while sparing the host's beneficial gut microbiota.[18][19]

The development of resistance to Lol pathway inhibitors is a concern, and mutations in lolC and lolE have been shown to confer resistance to some compounds.[4][17] Therefore, ongoing research is focused on understanding the mechanisms of resistance and developing new inhibitors that can overcome these challenges.

Conclusion

The Lol pathway is a fundamental process for the survival of Gram-negative bacteria. Its intricate mechanism of lipoprotein transport and its essentiality make it a prime target for novel antibacterial therapies. A deeper understanding of the structure, function, and regulation of the Lol proteins will be crucial for the successful development of new drugs to combat the growing threat of antibiotic resistance. Continued research into the quantitative aspects of the pathway and the development of robust high-throughput screening assays will accelerate the discovery of next-generation antibiotics targeting this vital bacterial system.

References

- 1. biorxiv.org [biorxiv.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Teasing apart the evolution of lipoprotein trafficking in gram-negative bacteria reveals a bifunctional LolA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of the hydrophobic cavity and lid of LolA in the lipoprotein transfer reaction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sorting of lipoproteins to the outer membrane in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Model of mouth-to-mouth transfer of bacterial lipoproteins through inner membrane LolC, periplasmic LolA, and outer membrane LolB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure and evaluate binding affinities | eLife [elifesciences.org]

- 16. Large-scale preparation of the homogeneous LolA–lipoprotein complex and efficient in vitro transfer of lipoproteins to the outer membrane in a LolB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LolCDE-IN-1 in Bacterial Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LolCDE-IN-1, a representative inhibitor of the bacterial LolCDE ABC transporter, in bacterial growth inhibition studies. The protocols outlined below are intended for research purposes to investigate the antibacterial properties of compounds targeting the essential lipoprotein trafficking pathway in Gram-negative bacteria.

Introduction to the Lol Pathway and LolCDE-IN-1

In Gram-negative bacteria, the localization of lipoproteins (Lol) pathway is crucial for transporting lipoproteins from the inner membrane (IM) to the outer membrane (OM).[1][2][3] This process is initiated by the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[1][2][4] The LolCDE complex recognizes and extracts outer membrane-destined lipoproteins from the IM, transferring them to the periplasmic chaperone LolA for subsequent transport to the OM.[3][5][6][7] Due to its essential role in bacterial viability, the LolCDE complex is an attractive target for the development of novel antibiotics.[4][8]

LolCDE-IN-1 is a representative small molecule inhibitor designed to target the LolCDE complex. By binding to and inhibiting the function of LolCDE, LolCDE-IN-1 disrupts the lipoprotein trafficking pathway, leading to the accumulation of unprocessed lipoproteins in the inner membrane, ultimately causing cell envelope stress and inhibiting bacterial growth.[4][9][10]

Key Applications

-

Screening for novel antibacterial agents: High-throughput screening of compound libraries to identify inhibitors of the LolCDE pathway.[4]

-

Mechanism of action studies: Elucidating the specific cellular effects of inhibiting lipoprotein transport.

-

Drug development: Characterizing the potency and spectrum of activity of lead compounds targeting LolCDE.

-

Synergy studies: Investigating the combined effects of LolCDE inhibitors with other classes of antibiotics.

Data Presentation: In Vitro Activity of Representative LolCDE Inhibitors

The following table summarizes the minimal inhibitory concentrations (MICs) of representative LolCDE inhibitors against various Gram-negative pathogens. This data is compiled from published studies and serves as a reference for the expected potency of such compounds.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1 (Pyridineimidazole) | Escherichia coli MG1655 ΔtolC | 0.125 - 0.25 | [11] |

| G0507 (Pyrrolopyrimidinedione) | Escherichia coli MG1655 ΔtolC (imp4213) | Not explicitly stated, but identified in a screen for growth inhibitors | [4][10] |

| Lolamicin | Multidrug-resistant clinical isolates | Active against >130 isolates | [12] |

Signaling Pathway Diagram

The following diagram illustrates the lipoprotein trafficking pathway (Lol pathway) in Gram-negative bacteria and the point of inhibition by LolCDE-IN-1.

Caption: The Lol pathway for lipoprotein transport and the inhibitory action of LolCDE-IN-1.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of LolCDE-IN-1 that inhibits the visible growth of a bacterial strain.[11]

Materials:

-

LolCDE-IN-1 stock solution (e.g., in DMSO)

-

Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Prepare Serial Dilutions of LolCDE-IN-1:

-

In a 96-well plate, perform a two-fold serial dilution of the LolCDE-IN-1 stock solution in CAMHB to achieve a range of desired concentrations.

-

Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted inhibitor and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

-

Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the positive control.

-

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This qualitative method assesses the antimicrobial activity of LolCDE-IN-1 by measuring the zone of growth inhibition on an agar plate.[13][14]

Materials:

-

LolCDE-IN-1 solution

-

Bacterial strain of interest

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Sterile swabs

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Lawn:

-

Prepare a bacterial inoculum as described in Protocol 1.

-

Dip a sterile swab into the inoculum and spread it evenly over the entire surface of an MHA plate to create a uniform bacterial lawn.

-

-

Apply Inhibitor:

-

Aseptically apply a known amount of the LolCDE-IN-1 solution onto a sterile paper disk.

-

Allow the solvent to evaporate.

-

Place the impregnated disk onto the center of the inoculated MHA plate.

-

-

Incubation:

-

Invert the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the clear zone of no bacterial growth around the disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the inhibitor.[13]

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a bacterial growth inhibition study using LolCDE-IN-1.

Caption: General workflow for a bacterial growth inhibition study.

Troubleshooting and Considerations

-

Solubility of LolCDE-IN-1: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not affect bacterial growth.

-

Efflux Pumps: Some bacteria possess efflux pumps that can extrude antimicrobial compounds. Using efflux pump-deficient strains (e.g., ΔtolC mutants) can help in identifying compounds that are otherwise ineffective due to efflux.[4]

-

Mechanism Confirmation: While growth inhibition assays demonstrate antibacterial activity, further biochemical assays are recommended to confirm that the inhibitor's mechanism of action is indeed through the LolCDE complex. An example is to monitor the release of lipoproteins from bacterial spheroplasts in the presence of the inhibitor.[9]

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. microchemlab.com [microchemlab.com]

- 14. microbe-investigations.com [microbe-investigations.com]

LolCDE-IN-1 solubility and preparation for in vitro assays

Application Notes and Protocols for LolCDE-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

LolCDE-IN-1 is a representative small molecule inhibitor of the LolCDE complex, a critical component of the lipoprotein transport (Lol) pathway in Gram-negative bacteria.[1][2] The Lol pathway is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for bacterial viability and the integrity of the outer membrane.[1][2][3] Inhibition of the LolCDE complex disrupts this transport, leading to the accumulation of lipoproteins in the inner membrane and ultimately causing cell death.[1][2] This makes LolCDE an attractive target for the development of novel antibiotics against Gram-negative pathogens.[1][3][4][5][6]

These application notes provide detailed information on the solubility of LolCDE inhibitors and protocols for their preparation for use in various in vitro assays. The data presented is a synthesis of information available for well-characterized LolCDE inhibitors, which are structurally and functionally analogous to LolCDE-IN-1.

Physicochemical and Biological Properties

A summary of the key quantitative data for representative LolCDE inhibitors is presented in the table below. This information is crucial for the accurate preparation of stock solutions and for designing in vitro experiments.

| Property | Value | Reference Compound(s) |

| Molecular Weight | 335.4 g/mol | Compound 1 |

| 345.4 g/mol | Compound 2 | |

| Aqueous Solubility | 10.25 µM | Compound 1 |

| LogD | 3.22 | Compound 1 |

| 4.3 | Compound 2[7] | |

| In Vitro Activity (MIC) | 0.25 µg/mL (vs. E. coli ΔtolC) | Compound 1[1] |

| 2 µg/mL (vs. E. coli MG1655) | LolCDE-IN-2[8] | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | LolCDE-IN-2[8] |

Experimental Protocols

Preparation of LolCDE-IN-1 Stock Solutions

The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of a representative LolCDE inhibitor, which can then be diluted for use in various in vitro assays.

Materials:

-

LolCDE inhibitor (e.g., "Compound 1" or a similar analog)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, for compounds with lower solubility)

Procedure:

-

Equilibration: Allow the vial containing the lyophilized LolCDE inhibitor to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the inhibitor using a calibrated analytical balance in a chemical fume hood.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the weighed inhibitor to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL). For LolCDE-IN-2, a stock solution of 100 mg/mL in DMSO can be prepared.[8]

-

Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particulates.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability. For short-term storage (up to one month), 4°C may be acceptable, but refer to the specific compound's data sheet.

-

General Protocol for In Vitro Assays

This protocol provides a general workflow for using the LolCDE inhibitor stock solution in a typical in vitro assay, such as a cell-based minimum inhibitory concentration (MIC) assay or an enzyme-based assay (e.g., ATPase activity assay).

Materials:

-

Prepared LolCDE inhibitor stock solution (in DMSO)

-

Appropriate assay medium (e.g., cation-adjusted Mueller-Hinton broth for MIC assays, or a specific buffer for enzyme assays)

-

Bacterial culture or purified LolCDE complex

-

Sterile multi-well plates (e.g., 96-well plates)

-

Incubator

Procedure:

-

Thawing: Thaw an aliquot of the LolCDE inhibitor stock solution at room temperature.

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in the appropriate assay medium to achieve the desired final concentrations for the assay.

-

Important: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental setup.

-

-

Assay Setup:

-

Add the diluted inhibitor to the wells of the multi-well plate.

-

Add the bacterial inoculum or the purified enzyme and its substrate to the wells.

-

Include appropriate controls: a positive control (no inhibitor), a negative control (no biological material), and a vehicle control (DMSO only).

-

-

Incubation: Incubate the plate under the conditions optimal for the specific assay (e.g., 37°C for bacterial growth).

-

Data Acquisition: Read the results using an appropriate method (e.g., measuring optical density at 600 nm for bacterial growth, or detecting a product signal for an enzyme assay).

Visualizations

Caption: The LolCDE lipoprotein transport pathway and the inhibitory action of LolCDE-IN-1.

Caption: General workflow for the preparation and use of LolCDE-IN-1 in in vitro assays.

References

- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: High-Throughput Screening for Novel Inhibitors of the LolCDE Complex in Gram-Negative Bacteria

For Research Use Only.

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The Lipoprotein localization (Lol) system, essential for the transport of lipoproteins to the outer membrane, represents a promising target for new antibiotics. The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane. Inhibition of LolCDE disrupts the integrity of the outer membrane, leading to bacterial cell death. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify inhibitors of the LolCDE complex, using whole-cell growth inhibition assays. Additionally, it describes a secondary biochemical assay to validate the mechanism of action of hit compounds.

Introduction

In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and subsequently transported and anchored to the inner or outer membranes, where they perform crucial functions in cell wall biogenesis, nutrient uptake, and signal transduction.[1][2] The Lol system is exclusively responsible for the trafficking of lipoproteins destined for the outer membrane.[1][2] This pathway is initiated by the LolCDE complex, which utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and transfer them to the periplasmic chaperone, LolA.[1][2][3] Given that the Lol system is essential for the viability of many Gram-negative pathogens and is absent in Gram-positive bacteria and eukaryotes, it is an attractive target for the development of new antibiotics.[1]

Small-molecule inhibitors of the LolCDE complex, such as certain pyridineimidazoles and pyrrolopyrimidinediones (e.g., G0507), have been identified through phenotypic high-throughput screening.[1][4] These compounds have been shown to inhibit bacterial growth by preventing the release of lipoproteins from the inner membrane, leading to their toxic accumulation and disrupting the biogenesis of the outer membrane.[1][4]

This application note details the methodologies for a robust HTS assay to identify novel LolCDE inhibitors and a confirmatory Lpp release assay to verify their specific activity against the LolCDE complex.

Signaling Pathway and Mechanism of Inhibition

The Lol pathway is a critical process for the assembly of the outer membrane in Gram-negative bacteria. The LolCDE complex recognizes and extracts lipoproteins from the inner membrane. These lipoproteins are then passed to the periplasmic chaperone LolA, which transports them to the outer membrane receptor LolB for their final insertion. LolCDE inhibitors physically interact with the LolCDE complex, preventing the release of lipoproteins into the periplasm. This leads to an accumulation of lipoproteins in the inner membrane, triggering cellular stress and ultimately causing cell death.

Figure 1: The Lol lipoprotein transport pathway and the inhibitory action of LolCDE inhibitors.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying LolCDE inhibitors involves a primary whole-cell growth inhibition screen followed by secondary assays to confirm the mechanism of action and eliminate compounds with undesirable properties.

Figure 2: High-throughput screening cascade for the discovery of LolCDE inhibitors.

Data Presentation

The following tables summarize representative quantitative data for known LolCDE inhibitors.

| Compound | Type | Target | Organism | MIC (µg/mL) | IC50 (µM) | Reference |

| Compound 1 | Pyridineimidazole | LolCDE | E. coli ΔtolC | 0.25 | N/A | [5] |

| Compound 2 | Pyridineimidazole | LolCDE | E. coli ΔtolC | 0.03 | N/A | [5] |

| G0507 | Pyrrolopyrimidinedione | LolCDE | E. coli ΔtolC | N/A | 20.9 ± 1.7 (ATPase inhibition) | [1] |

N/A: Not available in the cited literature. MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific bacterial strain and assay conditions.

| Assay Parameter | Description | Recommended Value |

| Z'-factor | A statistical measure of assay quality. | > 0.5 for an excellent assay |

The Z'-factor should be determined during assay development and validation. It is calculated using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|, where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.[5][6]

Experimental Protocols

Primary High-Throughput Screening: Whole-Cell Growth Inhibition Assay

This protocol is designed for a 384-well plate format to screen large compound libraries for inhibitors of bacterial growth.

Materials:

-

Escherichia coli W3110 ΔwaaP strain (This strain has a truncated lipopolysaccharide, increasing its permeability to small molecules).[1]

-

Mueller-Hinton Broth (MHB)

-

Compound library dissolved in DMSO

-

Sterile 384-well flat-bottom plates

-

Plate reader capable of measuring optical density at 600 nm (OD600)

-

Positive control (e.g., an established LolCDE inhibitor or a broad-spectrum antibiotic)

-

Negative control (DMSO)

Protocol:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of E. coli W3110 ΔwaaP into 5 mL of MHB.

-

Incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture into fresh MHB to achieve a starting OD600 of approximately 0.05. This corresponds to roughly 1 x 10^5 cells/mL.

-

-

Plate Preparation:

-

Dispense compounds from the library into the wells of a 384-well plate to a final concentration of 10 µM. The final volume in each well will be 50 µL.

-

Include wells with the positive control at a concentration known to inhibit growth and wells with DMSO as the negative control.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial culture to each well of the 384-well plate, bringing the total volume to 50 µL.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 37°C for 16-18 hours with shaking.

-

-

Data Acquisition and Analysis:

-

Measure the OD600 of each well using a plate reader.

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD600_compound - OD600_positive_control) / (OD600_negative_control - OD600_positive_control))

-

Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

-

Secondary Assay: Lpp Release from Spheroplasts

This biochemical assay confirms whether hit compounds from the primary screen directly inhibit the LolCDE-mediated release of lipoproteins.

Materials:

-

E. coli MG1655 ΔtolC strain

-

Purified His-tagged LolA protein

-

Buffer for spheroplast preparation (e.g., Tris-HCl buffer with sucrose for osmotic stability)

-

Lysozyme

-

Test compounds and DMSO

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody against Lpp (lipoprotein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Spheroplast Preparation:

-

Grow an overnight culture of E. coli MG1655 ΔtolC.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Resuspend the cell pellet in a buffer containing lysozyme to digest the cell wall, forming spheroplasts. Spheroplasts retain an intact inner membrane where LolCDE is located.[1]

-

-

Lpp Release Assay:

-

Incubate the prepared spheroplasts with purified His-tagged LolA protein in the presence of the test compound or DMSO (control). A typical concentration for the test compound is 5x its MIC.[5]

-

The reaction mixture is incubated to allow for the LolCDE-mediated release of Lpp from the spheroplasts to LolA.

-

-

Analysis of Lpp Release:

-

Centrifuge the reaction mixtures to pellet the spheroplasts.

-

Collect the supernatant, which contains the released Lpp bound to LolA.

-

Analyze the supernatant by SDS-PAGE and Western blotting using an anti-Lpp antibody to detect the amount of released Lpp.

-

A decrease in the amount of Lpp in the supernatant in the presence of the test compound compared to the DMSO control indicates inhibition of the LolCDE complex.[1][5]

-

Conclusion

The protocols described in this application note provide a robust framework for the high-throughput screening and validation of novel inhibitors targeting the LolCDE complex of Gram-negative bacteria. The whole-cell growth inhibition assay is a reliable primary screen for identifying compounds with antibacterial activity, while the Lpp release assay serves as a specific secondary screen to confirm the mechanism of action. The identification of new LolCDE inhibitors holds significant promise for the development of a new class of antibiotics to combat multidrug-resistant Gram-negative pathogens.

References

- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

Application Notes and Protocols: LolCDE-IN-1 as a Tool to Investigate Outer Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the outer membrane (OM) is paramount for the survival of Gram-negative bacteria, acting as a selective permeability barrier against environmental insults and antibiotics. The Lol (Localization of lipoproteins) system is a critical pathway responsible for the transport of lipoproteins from the inner membrane (IM) to the OM. A key component of this system is the ATP-binding cassette (ABC) transporter, LolCDE. Inhibition of LolCDE disrupts the proper localization of lipoproteins, leading to a compromised OM, increased susceptibility to antibiotics, and eventual cell death.

LolCDE-IN-1 (also known as G0507) is a potent and specific small molecule inhibitor of the LolCDE complex. By preventing the release of lipoproteins from the IM, LolCDE-IN-1 serves as an invaluable chemical probe to investigate the consequences of impaired OM biogenesis and integrity. These application notes provide detailed protocols for utilizing LolCDE-IN-1 to study OM integrity, assess antibiotic synergy, and characterize the cellular responses to OM stress.

Mechanism of Action of LolCDE-IN-1

LolCDE-IN-1 directly targets the LolCDE ABC transporter in the inner membrane of Gram-negative bacteria. The primary function of the LolCDE complex is to recognize and energize the release of newly synthesized lipoproteins destined for the outer membrane. LolCDE-IN-1 binds to the LolCDE complex, which inhibits the release of lipoproteins to the periplasmic chaperone, LolA. This inhibition leads to the accumulation of mature lipoproteins in the inner membrane, a condition that is toxic to the cell. The mislocalization of essential lipoproteins disrupts the biogenesis and maintenance of the outer membrane, leading to increased permeability and sensitization to other antimicrobial agents.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of LolCDE-IN-1 (G0507)

| Bacterial Strain | MIC (µg/mL) | Notes |

| Escherichia coli ATCC 25922 | >32 | Wild-type, efflux proficient. |

| Escherichia coli ΔtolC | 0.5 | Efflux-deficient mutant, increased susceptibility. |

| Escherichia coli imp4213 | 0.25 | Outer membrane compromised mutant. |

| Escherichia coli ΔtolC Δlpp | >64 | Deletion of the major lipoprotein Lpp confers resistance. |

| Klebsiella pneumoniae ATCC 43816 | 12.5 | |

| Enterobacter aerogenes ATCC 13048 | 6.25 |

Table 2: Antibiotic Potentiation by LolCDE-IN-1 (G0507) in E. coli ΔtolC

| Antibiotic | MIC alone (µg/mL) | MIC with LolCDE-IN-1 (µg/mL) | Fold Potentiation |

| Vancomycin | >128 | 16 | >8 |

| Novobiocin | 32 | 4 | 8 |

| Rifampicin | 2 | 0.25 | 8 |

| Erythromycin | 16 | 2 | 8 |

Data presented in Table 2 is representative of the expected potentiation effects. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of LolCDE-IN-1 using the broth microdilution method.

Materials:

-

LolCDE-IN-1 (G0507) stock solution (e.g., 10 mg/mL in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of LolCDE-IN-1 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

-

Add 50 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of LolCDE-IN-1 that completely inhibits visible growth of the bacteria.

Protocol 2: Outer Membrane Permeability Assay using Nitrocefin

This assay measures the permeability of the outer membrane by quantifying the hydrolysis of the chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamase. Increased permeability due to LolCDE-IN-1 treatment will result in a higher rate of nitrocefin hydrolysis.

Materials:

-

Bacterial strain expressing periplasmic β-lactamase (e.g., E. coli with a suitable plasmid)

-

LolCDE-IN-1

-

Nitrocefin solution (1 mg/mL in DMSO, diluted to 100 µg/mL in buffer)

-

10 mM Sodium-HEPES buffer (pH 7.0) with 5 mM MgCl2

-

Spectrophotometer

Procedure:

-

Grow the bacterial culture to mid-log phase (OD600 ≈ 0.5-0.8).

-

Harvest the cells by centrifugation and wash once with Sodium-HEPES buffer.

-

Resuspend the cells in the same buffer to a final OD600 of 1.0.

-

Pre-incubate the cell suspension with varying concentrations of LolCDE-IN-1 (or a solvent control) for a defined period (e.g., 30-60 minutes) at 37°C.

-

To a cuvette, add 0.65 mL of 100 µg/mL nitrocefin solution and 0.1 mL of the pre-incubated cell suspension.

-

Immediately measure the change in absorbance at 495 nm over time.

-

The rate of nitrocefin hydrolysis is proportional to the permeability of the outer membrane.

Protocol 3: Checkerboard Assay for Antibiotic Synergy

This protocol is used to assess the synergistic effect of LolCDE-IN-1 with conventional antibiotics.

Materials:

-

LolCDE-IN-1

-

Antibiotic of interest

-

Bacterial culture

-

CAMHB

-

Two 96-well microtiter plates

Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of the antibiotic of interest horizontally and LolCDE-IN-1 vertically in CAMHB.

-

The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum of 5 x 10^5 CFU/mL in CAMHB.

-

Add 50 µL of the bacterial suspension to each well.

-

Incubate at 37°C for 18-24 hours.

-

Determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

FICI ≤ 0.5 indicates synergy.

-

0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

-

FICI > 4 indicates antagonism.

-

Protocol 4: Spheroplast Lipoprotein Release Assay

This biochemical assay directly measures the inhibition of LolCDE-mediated lipoprotein release from inner membrane vesicles (spheroplasts).

Materials:

-

E. coli culture

-

Lysozyme

-

Sucrose buffer

-

Purified LolA protein

-

LolCDE-IN-1

-

SDS-PAGE and Western blotting reagents

-

Antibody against a specific outer membrane lipoprotein (e.g., Lpp)

Procedure:

-

Prepare spheroplasts from an E. coli culture by treating with lysozyme in a sucrose-containing buffer.

-

Incubate the spheroplasts with purified LolA in the presence of ATP and varying concentrations of LolCDE-IN-1 or a DMSO control.

-

After incubation, pellet the spheroplasts by centrifugation.

-

Analyze the supernatant for the presence of the released lipoprotein (e.g., Lpp) by SDS-PAGE and Western blotting using a specific antibody.

-

Inhibition of LolCDE will result in a dose-dependent decrease in the amount of lipoprotein released into the supernatant.

Protocol 5: Microscopy of Morphological Changes

Inhibition of lipoprotein trafficking by LolCDE-IN-1 leads to distinct morphological changes, such as swelling of the periplasmic space at the bacterial poles.

Materials:

-

Bacterial culture

-

LolCDE-IN-1

-

Membrane stain (e.g., Nile Red or FM4-64)

-

DNA stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat a mid-log phase bacterial culture with LolCDE-IN-1 at a concentration of 4x MIC for 2 hours.

-

As a control, treat a separate culture with a solvent control (DMSO).

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Stain the cells with a membrane dye and a DNA dye according to the manufacturer's instructions.

-

Mount the stained cells on a microscope slide with an agarose pad.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets.

-

Observe for characteristic morphological changes, such as polar swelling and membrane accumulation, in the LolCDE-IN-1 treated cells compared to the control.

Signaling Pathways

Inhibition of the LolCDE complex and the subsequent disruption of the outer membrane triggers cellular stress responses, primarily the σE and Cpx envelope stress response pathways.

-

σE Stress Response: This pathway is activated by the accumulation of misfolded or unassembled outer membrane proteins (OMPs). While LolCDE inhibition directly affects lipoproteins, the resulting imbalance in the OM composition can lead to the misfolding of OMPs, thereby activating the σE response.

-

Cpx Stress Response: The Cpx two-component system is activated by the mislocalization of the lipoprotein NlpE to the inner membrane. Inhibition of LolCDE leads to the accumulation of NlpE and other lipoproteins in the IM, which directly activates the CpxA sensor kinase, leading to the phosphorylation of the CpxR response regulator and the subsequent upregulation of genes involved in mitigating envelope stress.

Conclusion

LolCDE-IN-1 is a powerful tool for dissecting the intricacies of outer membrane biogenesis and integrity in Gram-negative bacteria. The protocols and data presented here provide a framework for researchers to utilize this inhibitor to probe the function of the Lol pathway, identify potential synergistic antibiotic combinations, and elucidate the cellular responses to outer membrane stress. Such studies are crucial for the development of novel therapeutic strategies to combat the growing threat of antibiotic-resistant Gram-negative pathogens.

Application Notes and Protocols for In Vivo Efficacy Models of LolCDE Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of LolCDE inhibitors, using a representative compound designated as LolCDE-IN-1. The protocols and data presentation formats are based on established methodologies for similar inhibitors targeting the LolCDE transporter in Gram-negative bacteria.

Introduction to LolCDE and its Inhibition

The Localization of lipoprotein (Lol) pathway is essential for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[1][2] The core of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter that provides the energy for this process through ATP hydrolysis.[1][3][4] Inhibition of LolCDE disrupts the integrity of the outer membrane, leading to bacterial cell death. This makes LolCDE a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[5][6][7] LolCDE-IN-1 is a novel investigational inhibitor of the LolCDE complex. These notes detail the preclinical in vivo models to assess its efficacy.

LolCDE Signaling Pathway

The Lol pathway facilitates the trafficking of lipoproteins destined for the outer membrane.

In Vivo Efficacy Models

The in vivo efficacy of LolCDE-IN-1 can be evaluated in various murine infection models. The choice of model depends on the target pathogen and the clinical indication.

Murine Sepsis Model

This model assesses the ability of LolCDE-IN-1 to protect mice from a lethal systemic infection.

Experimental Workflow:

Protocol:

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose (e.g., 1 x 107 CFU/mouse) of a multidrug-resistant strain of Escherichia coli or Klebsiella pneumoniae.

-

Treatment: Administer LolCDE-IN-1 at various doses (e.g., 1, 5, 10 mg/kg) via IP or oral (PO) route at 1 and 6 hours post-infection. Include a vehicle control group.

-

Monitoring: Monitor survival for 7 days. Record clinical signs of illness.

-

Bacterial Burden: At 24 hours post-infection, a separate cohort of mice is euthanized, and organs (spleen, liver) are harvested to determine the bacterial load by plating serial dilutions of tissue homogenates on appropriate agar plates.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Route | Survival (%) | Spleen CFU/g (log10) | Liver CFU/g (log10) |

| Vehicle Control | - | IP | 0 | 8.5 ± 0.4 | 8.2 ± 0.5 |

| LolCDE-IN-1 | 1 | IP | 20 | 6.1 ± 0.6 | 5.9 ± 0.7 |

| LolCDE-IN-1 | 5 | IP | 80 | 4.2 ± 0.5 | 3.9 ± 0.6 |

| LolCDE-IN-1 | 10 | IP | 100 | <2.0 | <2.0 |

| LolCDE-IN-1 | 10 | PO | 90 | 3.1 ± 0.4 | 2.8 ± 0.5 |

Table 1: Representative efficacy data for LolCDE-IN-1 in a murine sepsis model. Data are presented as mean ± standard deviation.

Murine Pneumonia Model

This model evaluates the efficacy of LolCDE-IN-1 in a localized lung infection.

Protocol:

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Infection: Induce pneumonia by intranasal instillation of a sublethal dose (e.g., 5 x 106 CFU/mouse) of a multidrug-resistant strain of K. pneumoniae or Acinetobacter baumannii.

-

Treatment: Administer LolCDE-IN-1 at various doses (e.g., 5, 10, 20 mg/kg) via IP or PO route starting at 2 hours post-infection and continuing for a specified duration (e.g., twice daily for 3 days).

-

Bacterial Burden: At 24 or 48 hours post-treatment initiation, mice are euthanized, and lungs are harvested to determine the bacterial load.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Route | Lung CFU/g (log10) at 24h | Lung CFU/g (log10) at 48h |

| Vehicle Control | - | IP | 7.8 ± 0.3 | 8.1 ± 0.4 |

| LolCDE-IN-1 | 5 | IP | 5.5 ± 0.5 | 4.8 ± 0.6 |

| LolCDE-IN-1 | 10 | IP | 3.9 ± 0.4 | 2.5 ± 0.5 |

| LolCDE-IN-1 | 20 | IP | <2.0 | <2.0 |

| LolCDE-IN-1 | 20 | PO | 4.2 ± 0.6 | 3.1 ± 0.7 |

Table 2: Representative efficacy data for LolCDE-IN-1 in a murine pneumonia model. Data are presented as mean ± standard deviation.

In Vitro Characterization Protocols

Prior to in vivo studies, the in vitro activity of LolCDE-IN-1 should be thoroughly characterized.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

-

Prepare a two-fold serial dilution of LolCDE-IN-1 in cation-adjusted Mueller-Hinton broth.

-

Inoculate each well of a 96-well microtiter plate with a bacterial suspension to a final concentration of 5 x 105 CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

LolCDE ATPase Activity Assay

Protocol:

-

Purify the LolCDE protein complex.

-

Incubate purified LolCDE (e.g., 10 nM) with varying concentrations of LolCDE-IN-1.

-

Initiate the ATPase reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate using a colorimetric assay (e.g., Malachite Green).

-

Determine the IC50 value of LolCDE-IN-1.

Lipoprotein Release Assay from Spheroplasts

Protocol:

-

Prepare spheroplasts from an appropriate E. coli strain.

-

Incubate the spheroplasts with LolCDE-IN-1 at various concentrations.

-

Add purified LolA protein to the reaction to stimulate the release of lipoproteins.

-

Separate the spheroplasts from the supernatant by centrifugation.

-

Analyze the supernatant for the presence of a specific outer membrane lipoprotein (e.g., Lpp) by SDS-PAGE and Western blotting.

Conclusion

The described in vivo efficacy models and in vitro characterization protocols provide a robust framework for the preclinical evaluation of LolCDE inhibitors like LolCDE-IN-1. The data generated from these studies are crucial for establishing proof-of-concept and guiding further drug development efforts. It is important to adapt these general protocols to the specific characteristics of the test compound and the target pathogens.

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]

Application Notes and Protocols for Fluorescent Labeling of LolCDE-IN-1 for Localization Studies

Introduction

The Lol (Localization of lipoproteins) pathway is essential for the transport of lipoproteins to the outer membrane of Gram-negative bacteria, playing a critical role in maintaining cell envelope integrity and is a key factor in multidrug resistance.[1][2] The central engine of this pathway is the ATP-binding cassette (ABC) transporter, LolCDE, which is embedded in the inner membrane.[3][4][5] This complex recognizes and extracts lipoproteins destined for the outer membrane, making it a promising target for novel antibiotics.[4][6]